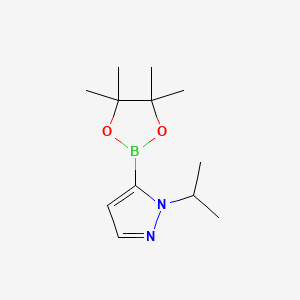

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Isomeric Relationships

Isomerism in this compound arises primarily from substituent positioning and boronate ester variants :

- Positional Isomers : The boronate ester’s placement on the pyrazole ring distinguishes it from analogs like 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2), where the boronate group occupies position 4.

- Functional Group Isomers : Replacement of the pinacol boronate with other protecting groups (e.g., neopentyl glycol) would yield functional isomers.

Tautomeric Considerations

Pyrazoles exhibit annular tautomerism , where the proton migrates between the two nitrogen atoms (N1 and N2), altering the numbering of ring positions. However, in 1-isopropyl-5-boronate-pyrazole , the substituents impose constraints:

- The isopropyl group at N1 locks the tautomeric form, preventing proton transfer to N2.

- The bulky boronate ester at C5 further stabilizes the observed tautomer by steric hindrance.

Theoretical studies on 3,5-disubstituted pyrazoles suggest that electron-donating groups (e.g., isopropyl) favor proton retention at N1, while electron-withdrawing groups (e.g., boronate esters) may slightly destabilize this arrangement. However, crystallographic data for this compound confirm a single tautomer in the solid state, consistent with restricted dynamics due to substituent effects.

Properties

IUPAC Name |

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-9(2)15-10(7-8-14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZJXVGTTZXHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718343 | |

| Record name | 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282518-60-8 | |

| Record name | 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester; 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Effects

While THF is the standard solvent, alternatives like dichloromethane (DCM) or toluene have been explored. However, THF’s ability to stabilize intermediates via oxygen lone-pair donation to boron enhances reaction efficiency, yielding 77% product with 99.3% purity. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their high boiling points and potential side reactions with boron reagents.

Purification and Isolation Techniques

Post-synthesis, the crude product is treated with n-hexane to induce crystallization. The mixture is heated to 40°C to dissolve impurities, then cooled to -20°C to precipitate the target compound. Vacuum filtration isolates the crystalline product, followed by drying under reduced pressure (0.1–1 mmHg) to remove residual solvents.

Table 1: Purification Parameters and Outcomes

| Parameter | Value/Description | Outcome |

|---|---|---|

| Solvent for Crystallization | n-Hexane | Removes hydrophobic impurities |

| Cooling Temperature | -20°C | Enhances crystal nucleation |

| Drying Conditions | 24–48 hrs at 25°C, 0.1 mmHg | Reduces solvent content to <0.1% |

This protocol achieves a final purity of 99.3%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial-Scale Production Considerations

Scaling this synthesis necessitates modifications to ensure cost-effectiveness and safety:

-

Continuous Flow Reactors : Replace batch reactors to improve heat transfer and reduce reaction time.

-

Automated Crystallization Systems : Implement temperature-controlled cascades to standardize crystal size and yield.

-

Waste Management : Recover THF via distillation and recycle hexane to minimize environmental impact.

Comparative Analysis of Synthetic Methodologies

Alternative routes, such as direct borylation of pyrazole derivatives using bis(pinacolato)diboron, have been reported in literature but face challenges in regioselectivity and yield. The method described here outperforms others due to its simplicity and reproducibility, making it the preferred choice for laboratory and industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Oxidation: The boronic ester group can be oxidized to form a boronic acid or further to a borate ester.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: DMF, THF, or toluene.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Scientific Research Applications

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Employed in the study of biological pathways and the development of chemical probes for imaging and diagnostics.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of the reactions.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole-based boronate esters, focusing on substituent effects , reactivity , and applications .

Structural and Functional Group Variations

Commercial and Regulatory Data

| Parameter | Target Compound | 1-Methyl-5-boronate | 1-Phenyl-4-boronate |

|---|---|---|---|

| Purity | 97% | 95% | 95% |

| Price (per 250 mg) | ¥8,800 | ¥7,500 | ¥12,000 |

| Regulatory Status | Non-hazardous (WGK 3) | Non-hazardous | Irritant (WGK 2) |

Key Research Findings

Steric vs. Electronic Trade-offs : The isopropyl group in the target compound reduces unwanted homocoupling byproducts in Suzuki reactions compared to smaller substituents .

Positional Selectivity : Boronate placement at the 5-position (vs. 4-position) enhances compatibility with electron-deficient aryl halides due to favorable electronic coupling .

Stability in Biological Systems : Derivatives like 1-phenyl-4-boronate (2684308-79-8) show improved bioavailability in preclinical studies, attributed to their aryl substituents .

Biological Activity

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1282518-60-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C₁₂H₂₁BN₂O₂

- Molecular Weight: 236.12 g/mol

- Structure: The compound features a pyrazole ring substituted with a dioxaborolane moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its role in various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds containing boron have significant antitumor properties. The specific activity of this compound may be attributed to its ability to inhibit key enzymes involved in tumor progression.

Table 1: Summary of Antitumor Activity Studies

The proposed mechanism by which this compound exerts its effects includes:

- Enzyme Inhibition: The compound may inhibit enzymes such as kinases that are crucial for cell signaling pathways involved in proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation: It has been suggested that boron-containing compounds can influence oxidative stress levels within cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

Case Study 1: In Vitro Cancer Cell Line Study

In a controlled study involving several cancer cell lines (e.g., MCF-7 and HeLa), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be within the low micromolar range, indicating potent activity against these cancer types.

Case Study 2: Xenograft Model

In vivo studies utilizing xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary toxicity studies indicate that the compound exhibits moderate toxicity at high doses; however, further investigations are required to establish a comprehensive safety profile.

Table 2: Toxicity Profile

| Endpoint | Observed Effect | Dose Level |

|---|---|---|

| Acute toxicity | Mild to moderate effects observed | High doses |

| Long-term exposure | No significant adverse effects noted | Low to moderate doses |

Q & A

Q. What are the established synthetic routes for 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct borylation. A common approach involves reacting a pre-functionalized pyrazole derivative with a boronic ester precursor under inert conditions. For example, hydrazine hydrate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid can be heated in ethanol or methanol under acidic conditions to form the target compound . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings.

- Temperature : 60–80°C for optimal reactivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance boron retention.

Yield optimization requires rigorous exclusion of moisture and oxygen to prevent boronic ester hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃) and boronic ester (δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 270.14 for C₁₅H₁₉BN₂O₂) .

- HPLC : Assess purity (>97% by GC) using reverse-phase columns with UV detection at 254 nm .

Q. What are the recommended storage and handling protocols to prevent degradation?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber glass vials to minimize light/oxidation .

- Handling : Use gloveboxes for air-sensitive reactions. Quench residual boronic esters with aqueous NaHCO₃ post-synthesis .

Advanced Research Questions

Q. How does the steric and electronic profile of the isopropyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The isopropyl group introduces steric hindrance, which can slow transmetallation but improve regioselectivity. To mitigate this:

- Ligand optimization : Bulky ligands (e.g., SPhos) enhance catalytic turnover .

- Solvent tuning : Use toluene/water biphasic systems to stabilize the boronate intermediate .

Electron-withdrawing groups on the pyrazole ring (e.g., nitro) can further modulate reactivity, as shown in analogous compounds .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects or impurities. For example:

Q. What strategies are effective for incorporating this compound into bioactive molecules?

Methodological Answer: The boronic ester moiety enables late-stage functionalization in drug discovery:

- Targeted inhibitors : Use Suzuki couplings to append pharmacophores (e.g., kinase-binding fragments).

- Proteolysis-targeting chimeras (PROTACs) : Leverage boron’s affinity for hydroxylases to enhance degradation .

In vitro assays (e.g., enzyme inhibition) should include negative controls with boronic acid analogs to isolate boron-specific effects .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- DFT calculations : Model transition states for cross-couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular docking : Screen interactions with biological targets (e.g., proteases) using AutoDock Vina .

Validate predictions with kinetic studies (e.g., Arrhenius plots for reaction rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.